Sarafloxacin hydrochloride
Overview
Description
Sarafloxacin hydrochloride is a fluoroquinolone antibiotic developed by Abbott Laboratories. It is primarily used in veterinary medicine to treat bacterial infections in animals. This compound is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria such as Escherichia coli and Salmonella species .
Mechanism of Action
Target of Action
Sarafloxacin hydrochloride, a fluoroquinolone antibiotic, primarily targets bacterial DNA gyrase . DNA gyrase is an enzyme that reduces DNA strain during replication . This enzyme plays a crucial role in bacterial DNA replication, making it an effective target for antibiotics .
Mode of Action
This compound interacts with its target, the bacterial DNA gyrase, by inhibiting its activity . This inhibition disrupts the process of DNA replication within the bacterial cell . As DNA gyrase is required during DNA replication, the subsequent DNA synthesis and ultimately cell division are inhibited .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA replication pathway in bacteria . By inhibiting DNA gyrase, this compound prevents the unwinding of the DNA helix, a critical step in DNA replication . This disruption in the replication process leads to the death of the bacterial cell .
Pharmacokinetics
The pharmacokinetic properties of this compound include absorption, distribution, metabolism, and excretion . After administration, sarafloxacin is rapidly absorbed and widely distributed in the body . The elimination half-life is estimated to be around 22.58 hours for intravenous administration and 46.68 hours for oral administration . The bioavailability of sarafloxacin after oral administration is approximately 29.15% .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and replication . By targeting and inhibiting DNA gyrase, this compound prevents the bacteria from replicating their DNA, leading to cell death . This makes this compound effective against a broad spectrum of gram-positive and gram-negative bacteria .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its stability and efficacy can be affected by temperature and humidity . Furthermore, the presence of other substances, such as alkaline substances, can cause precipitation of the drug . Therefore, the storage and administration conditions of this compound should be carefully controlled to ensure its effectiveness .
Biochemical Analysis
Biochemical Properties
Sarafloxacin hydrochloride interacts with bacterial DNA gyrase, an enzyme that reduces DNA strain during replication . This interaction inhibits the function of DNA gyrase, thereby preventing bacterial DNA replication and ultimately inhibiting cell division .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to increase the sensitivity of drug-resistant Salmonella to sarafloxacin by stimulating central carbon metabolism and increasing intracellular reactive oxygen species level .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to bacterial DNA gyrase . This binding inhibits the function of the enzyme, preventing it from reducing strain in the DNA during replication. As a result, DNA replication is hindered, leading to the inhibition of bacterial cell division .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . For instance, it has been found to be well-tolerated by the target species at low acute toxicity . In repeat-dose studies in immature dogs, this compound caused arthropathy, a condition typical of quinolone antibiotics in juvenile animals of this species .
Subcellular Localization
As a fluoroquinolone, it’s known to target bacterial DNA gyrase, an enzyme found in the bacterial cytoplasm . This suggests that this compound may localize to the bacterial cytoplasm where it can exert its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sarafloxacin hydrochloride can be synthesized through a multi-step process involving the reaction of 6-fluoro-1,4-dihydro-4-oxo-7-piperazinylquinoline-3-carboxylic acid with hydrochloric acid. The process typically involves:
Refluxing: The initial compound is subjected to heat-preservation refluxing.
Ball Milling: The compound is mixed with anhydrous dextrose and subjected to ball milling in a planetary ball mill.
Addition of Adjuvants: Soluble adjuvants are added to the mixture to obtain the final product.
Industrial Production Methods: Industrial production of this compound involves the preparation of injection solutions. This process includes:
Chemical Reactions Analysis
Types of Reactions: Sarafloxacin hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound is prone to oxidation, which can lead to discoloration.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the piperazinyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and other oxidizing agents.
Reduction: Sodium borohydride and other reducing agents.
Substitution: Aromatic α-haloketones or α-halooximes in the presence of sodium bicarbonate.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: N-substituted piperazinyl derivatives.
Scientific Research Applications
Sarafloxacin hydrochloride has several scientific research applications:
Comparison with Similar Compounds
Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.
Enrofloxacin: A veterinary fluoroquinolone used to treat bacterial infections in animals.
Difloxacin: A fluoroquinolone with broad-spectrum antibacterial activity.
Uniqueness: Sarafloxacin hydrochloride is unique in its specific use for veterinary applications, particularly in treating bacterial infections in poultry and other animals. It has a broad spectrum of activity and is effective against both Gram-positive and Gram-negative bacteria .
Properties
IUPAC Name |
6-fluoro-1-(4-fluorophenyl)-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O3.ClH/c21-12-1-3-13(4-2-12)25-11-15(20(27)28)19(26)14-9-16(22)18(10-17(14)25)24-7-5-23-6-8-24;/h1-4,9-11,23H,5-8H2,(H,27,28);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWODGJQLCISLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClF2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
98105-99-8 (Parent) | |
Record name | Sarafloxacin hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091296876 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8045939 | |
Record name | Sarafloxacin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91296-87-6 | |
Record name | Sarafloxacin hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91296-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sarafloxacin hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091296876 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SARAFLOXACIN HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758956 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sarafloxacin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SARAFLOXACIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I36JP4Q9DF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of sarafloxacin hydrochloride?
A1: this compound, like other fluoroquinolones, exerts its antibacterial activity by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. [] These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, this compound disrupts bacterial DNA synthesis and leads to bacterial cell death. [, ]
Q2: What are the downstream effects of this compound's interaction with its target enzymes?
A2: The inhibition of DNA gyrase and topoisomerase IV by this compound leads to a cascade of events within the bacterial cell:* Disruption of DNA Supercoiling: These enzymes are crucial for maintaining the proper supercoiling of DNA, essential for replication and transcription. Inhibition disrupts this balance.* Inhibition of DNA Replication: By interfering with DNA gyrase, sarafloxacin halts the unwinding and separation of DNA strands, preventing replication.* Impaired Transcription: Blocking topoisomerase IV hinders the separation of DNA strands after transcription, impacting RNA synthesis and protein production.* Cell Death: The cumulative effect of these disruptions ultimately leads to bacterial cell death.
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C19H17F2N3O3 • HCl. Its molecular weight is 419.8 g/mol. [, ]
Q4: Is there any spectroscopic data available for this compound?
A4: Yes, several analytical methods have been employed to characterize this compound:* UV Spectrophotometry: This technique, utilizing a specific wavelength (280 nm), is frequently used for quantifying this compound in various matrices like tablets and serum. [, , ]* High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection, offers a sensitive and selective method for quantifying sarafloxacin in biological samples like plasma and tissues. [, , , , ]* Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): This specific HPLC variant, employing a non-polar stationary phase and a polar mobile phase, has been utilized to study the pharmacokinetics of this compound in goldfish. []
Q5: How does this compound perform under different storage conditions?
A5: While specific data on the stability of pure this compound under various storage conditions is limited in the provided research, studies highlight the development of formulations to improve its stability. For instance, a slow-release microcapsule formulation incorporating alkyl methacrylate/aryl ester, an allyl ester crosslinking agent, and acrylic acid/methacrylic acid demonstrated improved stability for this compound. [] This suggests that the compound's stability might be influenced by factors like temperature, humidity, and exposure to light.
Q6: Are there compatibility issues with this compound in different formulations?
A6: Developing a stable topical suspension with this compound alongside triamcinolone acetonide and clotrimazole presented a challenge due to the differing physicochemical properties of these active ingredients. [] This highlights the need to carefully consider the compatibility of this compound with other excipients and active ingredients during formulation development.
Q7: What is the bioavailability of this compound in different species?
A7: Bioavailability varies across species:* Litopenaeus vannamei (shrimp): Oral administration resulted in a bioavailability (F) of 61.6%. []* Chickens: Oral administration showed a bioavailability ranging from 31.83% to 69.90%, with an average of 51.70%. []
Q8: How is this compound distributed in different tissues?
A8: Studies demonstrate varied tissue distribution patterns:* Litopenaeus vannamei: this compound exhibited a high concentration in the hepatopancreas, being 24.4 times higher than in hemolymph and 51.9 times higher than in muscle. []* Goldfish (Carassius auratus): The drug was eliminated slowly from plasma. Kidney and hepatopancreas showed higher concentrations than other tissues, with the skin exhibiting the slowest depletion. The kidney was identified as the main reservoir. []
Q9: What is the elimination half-life of this compound in different species?
A9: Elimination half-life varies:* Rabbits: The half-life was 11.89 hours for the suspension emulsion and 5.04 hours for the injection. []* Litopenaeus vannamei: Elimination was fastest in muscle (below detectable limits within 36 hours), followed by the hepatopancreas (below detectable limits within 5 days). []* Goldfish: A withdrawal time of 14 days was suggested based on a maximum residue limit of 30 μg/kg in edible tissues after a single oral dose. []
Q10: Against which bacteria is this compound effective in vitro?
A10: this compound has demonstrated in vitro activity against a range of bacteria, including:* Bacillus thuringiensis: Effective against silkworm septicemia caused by this bacterium. []* Serratia marcescens: Showed effectiveness in controlling silkworm septicemia. []* Aeromonas hydrophila: Exhibited efficacy against this fish pathogen. [, , ]
Q11: What in vivo studies support the efficacy of this compound?
A11: Several in vivo studies highlight the efficacy of this compound:* Silkworm (Bombyx mori): Effectively controlled silkworm septicemia caused by Bacillus thuringiensis and Serratia marcescens. []* Rabbits: The suspension emulsion showed a prolonged action time compared to the injection, indicating a sustained-release property. []* Channel Catfish (Ictalurus punctatus): Demonstrated efficacy in treating naturally induced Edwardsiella ictaluri infections. [, ]
Q12: Are there any known resistance mechanisms to this compound?
A12: Yes, Aeromonas hydrophila, a common fish pathogen, developed significant resistance to this compound after eight serial passages in a medium containing the drug. [] The minimum inhibitory concentration (MIC) increased 64-512 times, and the acquired resistance remained stable even after 30 days. This emphasizes the importance of prudent sarafloxacin use to minimize the emergence of resistance.
Q13: What is the safety profile of this compound in animal studies?
A14: Studies indicate a relatively safe profile:* Silkworm: No significant adverse effects on growth, development, cocoon quality, silk quality, or egg quality were observed at various doses. []* Mice: The acute LD50 in mice was greater than 5000 mg/kg by oral administration and 677.6 mg/kg by intraperitoneal injection. []
Q14: What is known about the environmental fate of this compound?
A15: A study investigating the aerobic biodegradation of 14C-sarafloxacin hydrochloride in soil found limited mineralization to 14CO2 (less than 1%). [] A significant portion was extractable using pipemidic acid and KOH, suggesting potential for persistence and accumulation in the environment. Further research is needed to fully assess its environmental impact and degradation pathways.
Q15: What analytical methods are commonly used to quantify this compound?
A16: Various analytical methods have been employed for the quantification of this compound:* High-Performance Liquid Chromatography (HPLC): This versatile technique, often coupled with UV detection, is frequently used to determine sarafloxacin concentrations in various matrices, including serum, plasma, and tissues. [, , , , ]* Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): This specific HPLC variant, employing a non-polar stationary phase and a polar mobile phase, has been utilized to study the pharmacokinetics of this compound in goldfish. []* UV Spectrophotometry: This technique, utilizing a specific wavelength (280 nm), offers a simpler method for quantifying this compound in various matrices like tablets and serum. [, , ]* Micellar Enhancing Fluorimetry: This method, involving the use of sodium dodecyl benzene sulfonate to enhance fluorescence, has been explored as a sensitive technique for this compound determination. []
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